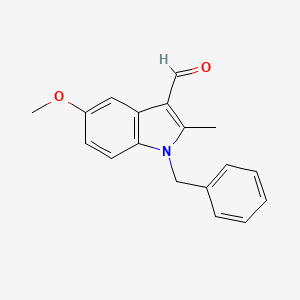

1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-benzyl-5-methoxy-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-13-17(12-20)16-10-15(21-2)8-9-18(16)19(13)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMCMJODXKLFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a carbonyl compound under acidic conditions to form the indole ring . The specific reaction conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a common choice . Industrial production methods may involve optimizing these conditions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Condensation: The compound can participate in condensation reactions, such as the Knoevenagel condensation, to form more complex structures.

Scientific Research Applications

1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, leading to diverse biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation . The methoxy and benzyl groups can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Variations in Substituents at Position 5

The C5 methoxy group in the target compound distinguishes it from analogs with alternative substituents:

Key Insights :

- Electronic Effects : Methoxy (-OCH₃) is electron-donating, enhancing nucleophilicity at C3, while bromo (-Br) is electron-withdrawing, altering reactivity for electrophilic substitutions .

- Synthetic Challenges : Introducing benzyloxy (-OBn) at C5 requires regioselective protection to avoid N-benzylation, as seen in the synthesis of 5-benzyloxy derivatives .

Variations in N1 Benzyl Substitution

The N1 benzyl group can be modified to alter steric and electronic properties:

Key Insights :

Functional Group Variations at C3

The C3 carbaldehyde is critical for further functionalization. Analogous compounds with alternative C3 groups include:

Key Insights :

- Reactivity : The aldehyde group facilitates Schiff base formation (e.g., with thiosemicarbazides), whereas carboxylic acids (as in indomethacin) are suited for salt formation and hydrogen bonding .

- Biological Activity : Imidazole-substituted analogs (e.g., compound 49) show promise in targeting enzymes like IDO1 (indoleamine 2,3-dioxygenase) .

Biological Activity

1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a notable derivative of indole, a significant heterocyclic compound widely studied for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of oncology, antimicrobial therapy, and anti-inflammatory treatments.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing several biochemical pathways involved in disease processes. The compound may act through:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, suggesting potential applications in dermatology.

- Receptor Modulation : Indole derivatives often interact with serotonin receptors, which could provide insights into their effects on mood disorders and neuropharmacology.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Indole derivatives have demonstrated significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The mechanism involves:

- Apoptosis Induction : Compounds similar to this compound have been observed to enhance caspase activity, leading to programmed cell death.

- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it may possess:

- Broad-Spectrum Antimicrobial Effects : Studies show effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 16 | Anti-MRSA |

| Related Indole Derivative | ≤0.25 | Anti-MRSA |

Anti-inflammatory Properties

Indoles are known for their anti-inflammatory effects. The compound may modulate inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of indole derivatives, providing valuable insights into their potential therapeutic applications:

- Anticancer Studies : A study focused on the synthesis and evaluation of indole derivatives showed that certain compounds could significantly inhibit the growth of cancer cells while exhibiting low cytotoxicity towards normal cells .

- Antimicrobial Evaluation : In another study, various indole derivatives were screened for their activity against MRSA, revealing promising results for compounds with structural similarities to this compound .

- Mechanistic Insights : Molecular docking studies indicated that these compounds could effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.